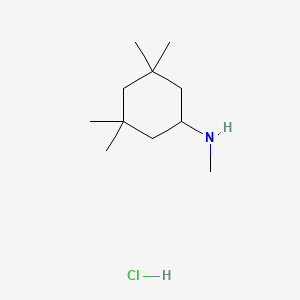

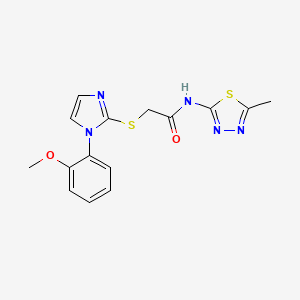

![molecular formula C7H13N3S2 B3012401 N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺 CAS No. 338420-57-8](/img/structure/B3012401.png)

N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine, is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and are often utilized in pharmaceutical chemistry for their antibacterial properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be complex, involving multiple steps and various reagents. In one study, the reaction of 3-dimethylamino-2,2-diphenyl-2H-azirine with N-sulfonylalkyamines led to the formation of 1,2,5-thiadiazoles. The use of N-carbonylsulfonylamines as reaction partners primarily resulted in 1,2,3-oxathiazoles, which could isomerize to thiadiazoles upon treatment with silica gel at room temperature . Another study described the synthesis of a related compound, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole), which involved the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . These studies highlight the intricate nature of thiadiazole synthesis and the potential for the formation of various by-products.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the compound's reactivity and interaction with biological targets. In the first study, the X-ray molecular structure of a related oxathiazole derivative was determined, providing insights into the three-dimensional arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, depending on their substituents and reaction conditions. The formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, as well as their isomerization, demonstrates the reactivity of these compounds under different conditions . The potential for side reactions, such as the formation of impurities during the synthesis of Sulfamethizole, also indicates the need for careful control of reaction parameters to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for the compound's application in pharmaceuticals. The presence of the thiadiazole ring can confer stability and specificity in biological interactions, making these compounds valuable in drug design. However, the specific physical and chemical properties of N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine are not detailed in the provided papers .

科学研究应用

不同溶剂中的分子相互作用

与 N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺相关的化合物的一个重要应用涉及研究它们在不同溶剂中的分子相互作用。例如,已经评估了在二甲亚砜 (DMSO) 和 N,N-二甲基甲酰胺 (DMF) 等溶剂中含有相关噻二唑衍生物的溶液的热声学参数。这些研究包括分析密度、粘度、超声波声速以及在不同温度下的各种声学和热力学参数(Godhani, Mulani, & Mehta, 2019).

杂芳硫代喹啉衍生物的合成

已经进行了与 N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺在结构上相关的 3-杂芳硫代喹啉衍生物的合成和体外研究。这些通过弗里德兰环化合成的化合物显示出显着的体外抗结核活性,并且对小鼠成纤维细胞的细胞毒性作用可以忽略不计(Chitra et al., 2011).

光动力疗法和光敏化

在光动力疗法领域,某些 1,3,4-噻二唑衍生物(如 N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺)已显示出潜力。它们的光物理和光化学性质对于此类疗法很有用,尤其是在治疗癌症方面。它们表现出良好的荧光特性和高单线态氧量子产率,这对于 II 型光动力机制至关重要(Pişkin, Canpolat, & Öztürk, 2020).

抗菌和抗真菌特性

与 N,N-二甲基-2-[(4-甲基-1,2,3-噻二唑-5-基)硫代]-1-乙胺在结构上相似的噻二唑衍生物的抗菌和抗真菌特性已得到广泛研究。此类化合物已显示出对革兰氏阳性和革兰氏阴性细菌的敏感性,并对白色念珠菌表现出抗真菌活性。这表明它们在开发新的抗菌剂方面具有潜力(Sych et al., 2019).

在抗病毒研究中的潜力

噻二唑衍生物在抗病毒研究中的相关性,特别是针对 COVID-19,已经得到强调。这些化合物对 COVID-19 主要蛋白酶显示出有希望的对接评分,表明它们作为抗病毒剂的潜力(Rashdan et al., 2021).

属性

IUPAC Name |

N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLMXKMWIOAYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

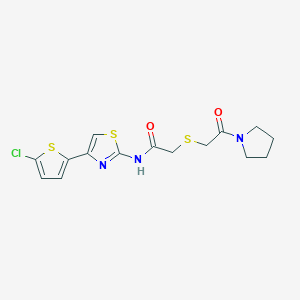

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)